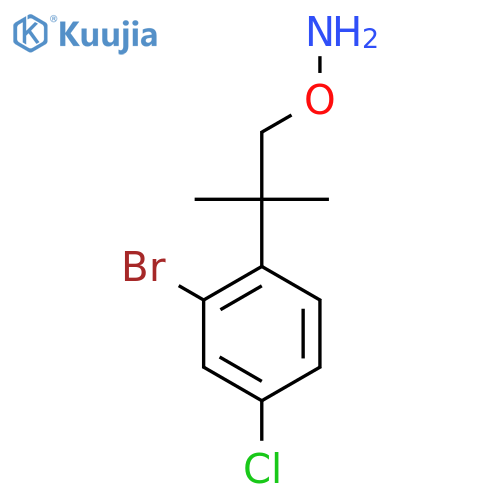Cas no 2229580-44-1 (O-2-(2-bromo-4-chlorophenyl)-2-methylpropylhydroxylamine)

2229580-44-1 structure
商品名:O-2-(2-bromo-4-chlorophenyl)-2-methylpropylhydroxylamine
O-2-(2-bromo-4-chlorophenyl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(2-bromo-4-chlorophenyl)-2-methylpropylhydroxylamine
- 2229580-44-1
- O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine
- EN300-1909054
-
- インチ: 1S/C10H13BrClNO/c1-10(2,6-14-13)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3
- InChIKey: WZYJGPLUMPPEQD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C)(C)CON)Cl
計算された属性
- せいみつぶんしりょう: 276.98690g/mol
- どういたいしつりょう: 276.98690g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 35.2Ų
O-2-(2-bromo-4-chlorophenyl)-2-methylpropylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909054-2.5g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 2.5g |
$2856.0 | 2023-09-18 | ||
| Enamine | EN300-1909054-5g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 5g |
$4226.0 | 2023-09-18 | ||
| Enamine | EN300-1909054-0.05g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 0.05g |
$1224.0 | 2023-09-18 | ||
| Enamine | EN300-1909054-0.1g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 0.1g |
$1283.0 | 2023-09-18 | ||
| Enamine | EN300-1909054-5.0g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 5g |
$4226.0 | 2023-06-02 | ||
| Enamine | EN300-1909054-1g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 1g |
$1458.0 | 2023-09-18 | ||
| Enamine | EN300-1909054-10g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 10g |
$6266.0 | 2023-09-18 | ||
| Enamine | EN300-1909054-0.5g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 0.5g |
$1399.0 | 2023-09-18 | ||
| Enamine | EN300-1909054-1.0g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1909054-10.0g |
O-[2-(2-bromo-4-chlorophenyl)-2-methylpropyl]hydroxylamine |
2229580-44-1 | 10g |
$6266.0 | 2023-06-02 |
O-2-(2-bromo-4-chlorophenyl)-2-methylpropylhydroxylamine 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
2229580-44-1 (O-2-(2-bromo-4-chlorophenyl)-2-methylpropylhydroxylamine) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
